![molecular formula C19H25N3O5S B10997875 4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10997875.png)
4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is notable for its unique structure, which includes a chromen ring fused with a cyclopentane ring, and a piperazine sulfonamide moiety. The presence of these functional groups makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin intermediate . This intermediate is then alkylated with ethylbromoacetate in acetone and potash to form the ethyl ester, which is subsequently saponified and acidified to yield the corresponding acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a chromenone derivative, while reduction of the carbonyl group can produce a dihydrochromen derivative .
Scientific Research Applications
4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can interact with antioxidant pathways, neutralizing reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Shares a similar chromen ring structure but lacks the piperazine sulfonamide moiety.
4-hydroxy-2-quinolones: Contains a similar heterocyclic structure with notable biological activities.
Uniqueness
4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of a chromen ring, cyclopentane ring, and piperazine sulfonamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Biological Activity
The compound 4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide (often referred to as compound 1 ) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides an overview of the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of compound 1 involves a multi-step process that typically includes the formation of the piperazine ring and the introduction of the chromenyl moiety. The general synthetic pathway can be summarized as follows:
- Formation of the Chromenyl Component : The chromenyl part is synthesized through cyclization reactions involving appropriate precursors.
- Piperazine Derivatization : N,N-dimethylpiperazine is then reacted with the chromenyl component to yield compound 1.
- Sulfonamide Formation : The final step involves sulfonamide formation, which enhances the compound's solubility and biological activity.
Antioxidant Properties
Research indicates that compound 1 exhibits significant antioxidant activity. It has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS) and enhancing cellular defenses against oxidative damage. In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that compound 1 effectively protected cells from hydrogen peroxide-induced apoptosis at concentrations as low as 20 μM .
The mechanism underlying the antioxidant effects of compound 1 involves several pathways:
- Nrf2 Activation : Compound 1 promotes the nuclear translocation of Nrf2, a key transcription factor that regulates antioxidant response elements (ARE). This leads to increased expression of various antioxidant enzymes such as glutathione peroxidase and catalase .
- Reduction of ROS Levels : By decreasing ROS production, compound 1 helps stabilize mitochondrial membrane potential, thereby preventing cell apoptosis .
Neuroprotective Effects
In a study assessing neuroprotective effects, compound 1 was administered to models of oxidative stress-induced neuronal damage. The results showed a marked reduction in cell death and improved mitochondrial function compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress plays a pivotal role.
Study | Model | Concentration | Outcome |
---|---|---|---|
SH-SY5Y Cells | 20 μM | Reduced apoptosis and ROS levels | |
CCRF-CEM Leukemia Cells | >20 μg/mL | No significant activity observed |
Antimicrobial Activity
Preliminary studies have indicated that compound 1 may possess antimicrobial properties against certain bacterial strains. Further research is needed to elucidate its efficacy and mechanisms in this regard.
Cytotoxicity Assessment
Cytotoxicity assays revealed that compound 1 exhibited low toxicity at therapeutic concentrations, making it a promising candidate for further development in clinical settings.
Properties
Molecular Formula |
C19H25N3O5S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[(7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C19H25N3O5S/c1-20(2)28(25,26)22-10-8-21(9-11-22)12-16-17(23)7-6-14-13-4-3-5-15(13)19(24)27-18(14)16/h6-7,23H,3-5,8-12H2,1-2H3 |
InChI Key |
OHYLVNQWWXPSNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O |
Origin of Product |
United States |
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